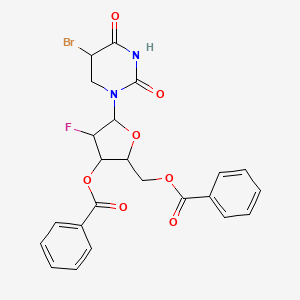
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine is a synthetic nucleoside analog This compound is characterized by the presence of bromine, benzoyl groups, and a fluorine atom, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine typically involves multiple steps. The starting material is often a protected sugar derivative, which undergoes a series of reactions including halogenation, benzoylation, and fluorination. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of nucleoside analogs with different substituents.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of deprotected nucleosides.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The presence of the fluorine atom enhances its binding affinity to certain enzymes, making it a potent inhibitor of viral replication and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog with antiviral properties.
2’-Fluoro-2’-deoxyuridine: A fluorinated analog used in cancer research.
3’,5’-Bis-O-benzoyl-2’-deoxyuridine: A benzoylated nucleoside analog with similar chemical properties.
Uniqueness
5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine is unique due to the combination of bromine, benzoyl, and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
Molekularformel |
C23H20BrFN2O7 |
|---|---|
Molekulargewicht |
535.3 g/mol |
IUPAC-Name |
[3-benzoyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H20BrFN2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-10,15-18,20H,11-12H2,(H,26,28,31) |
InChI-Schlüssel |
OQRWEFLEIINREE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


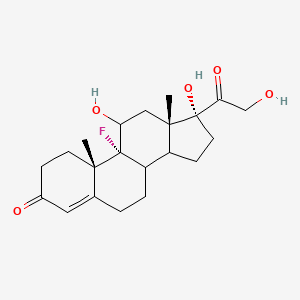
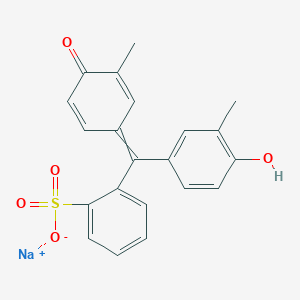

![2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate](/img/structure/B14786925.png)
![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)](/img/structure/B14786938.png)
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)

![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
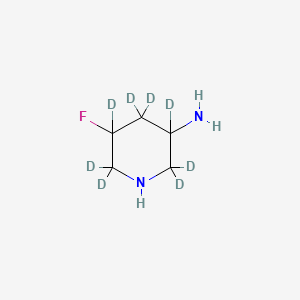
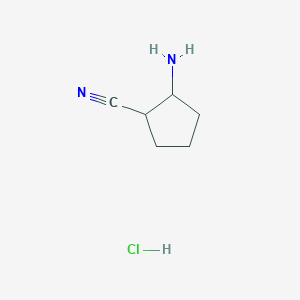
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)
